molecular formula C24H38N6O7S2 B12603268 L-Lysyl-L-cysteinyl-L-cysteinyl-L-phenylalanyl-L-serine CAS No. 646505-75-1

L-Lysyl-L-cysteinyl-L-cysteinyl-L-phenylalanyl-L-serine

Cat. No.: B12603268
CAS No.: 646505-75-1
M. Wt: 586.7 g/mol
InChI Key: NEDJMEMJOBLFGG-VMXHOPILSA-N
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Description

L-Lysyl-L-cysteinyl-L-cysteinyl-L-phenylalanyl-L-serine is a pentapeptide with the sequence Lys-Cys-Cys-Phe-Ser. Its molecular formula is C24H46N6O11S2, and its calculated molecular weight is approximately 658 g/mol. Key structural features include:

  • Lysine at the N-terminus, contributing a positively charged amino group.
  • Phenylalanine, introducing hydrophobicity and aromaticity.
  • Serine, providing a hydroxyl group for hydrogen bonding or phosphorylation.

This peptide may exhibit applications in antioxidant systems, metal chelation, or enzymatic processes due to its cysteine-rich structure and charged/hydrophobic balance. However, empirical studies are required to confirm these hypotheses.

Properties

CAS No.

646505-75-1

Molecular Formula

C24H38N6O7S2

Molecular Weight

586.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C24H38N6O7S2/c25-9-5-4-8-15(26)20(32)29-18(12-38)23(35)30-19(13-39)22(34)27-16(10-14-6-2-1-3-7-14)21(33)28-17(11-31)24(36)37/h1-3,6-7,15-19,31,38-39H,4-5,8-13,25-26H2,(H,27,34)(H,28,33)(H,29,32)(H,30,35)(H,36,37)/t15-,16-,17-,18-,19-/m0/s1

InChI Key

NEDJMEMJOBLFGG-VMXHOPILSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CCCCN)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Overview:
Solid-phase peptide synthesis is a widely used method for synthesizing peptides. It involves the sequential addition of amino acids to a growing peptide chain attached to an insoluble resin.

Process:

  • Resin Selection: A suitable resin is chosen based on the desired peptide length and properties.
  • Amino Acid Coupling: The first amino acid (L-lysine) is attached to the resin. Subsequent amino acids (L-cysteine, L-cysteine, L-phenylalanine, and L-serine) are added one at a time using coupling reagents such as DIC (N,N'-diisopropylcarbodiimide) or HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate).
  • Deprotection: After each coupling step, protecting groups on the amino acids are removed to allow for the next coupling reaction.
  • Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) to yield the free peptide.

Advantages:

  • High purity and yield.
  • Controlled synthesis conditions.

Disadvantages:

  • Requires careful optimization of coupling conditions.
  • Potential for incomplete reactions leading to side products.

Comparative Analysis of Synthesis Methods

Method Advantages Disadvantages
Solid-Phase Peptide Synthesis High purity and yield; controlled conditions Requires optimization; potential side products
Liquid-Phase Peptide Synthesis Simpler setup; suitable for short peptides Lower yields; complex purification

Research Findings and Applications

Recent studies have highlighted the biological significance of peptides like this compound in various applications:

  • Therapeutic Potential: Peptides are being explored for their roles in drug delivery systems and as therapeutic agents due to their ability to mimic natural biological processes.

  • Biochemical Pathways: Understanding the metabolic pathways involving serine and cysteine can enhance our knowledge of their roles in health and disease, potentially guiding future research into treatment strategies.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-cysteinyl-L-cysteinyl-L-phenylalanyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation, which can stabilize the peptide structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: The amino groups in lysine can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Acylation with acetic anhydride or alkylation with methyl iodide.

Major Products

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Free thiol groups from disulfide bond cleavage.

    Substitution: Modified peptide with acyl or alkyl groups attached to lysine.

Scientific Research Applications

Pharmaceutical Applications

L-Lysyl-L-cysteinyl-L-cysteinyl-L-phenylalanyl-L-serine has shown promise in drug development, particularly in the context of neurodegenerative diseases. The individual components of this peptide, especially L-serine and L-cysteine, have been studied for their neuroprotective effects. L-serine has been linked to the modulation of neuroinflammation and the promotion of neuronal survival, making it a candidate for treating conditions such as Alzheimer's disease and other forms of dementia .

Case Study: Neuroprotective Effects

A study highlighted the role of L-serine in mitigating neurotoxicity through activation of glycine receptors, which can be crucial in treating neurological disorders . Furthermore, L-cysteine is known to play a role in antioxidant defense mechanisms, which could enhance the protective effects of this peptide against oxidative stress in neuronal cells .

Biotechnological Applications

In biotechnology, peptides like this compound are being explored for their ability to enhance protein synthesis and cellular proliferation. The incorporation of such peptides into bioprocesses can improve the yield of desired products in microbial fermentation processes.

Case Study: Enhanced Protein Production

Research involving Corynebacterium glutamicum has demonstrated that amino acids like L-serine can be utilized effectively in metabolic pathways to enhance production yields of other amino acids such as L-lysine and L-glutamate . This indicates that this compound could potentially be used to optimize fermentation processes for industrial applications.

Nutritional Applications

The nutritional benefits of peptides like this compound are also significant. Amino acids are essential for various bodily functions, including muscle repair and immune function. The combination of these specific amino acids can provide a balanced profile that supports overall health.

Case Study: Cognitive Function

Recent studies have shown that dietary intake of serine can positively affect cognitive function and may help in the management of age-related cognitive decline . This suggests that the inclusion of L-serine within dietary supplements could enhance cognitive health.

Table 1: Key Properties of Amino Acids in the Peptide

Amino AcidRole in BodyPotential Benefits
L-lysineEssential for protein synthesisSupports immune function
L-cysteineAntioxidant propertiesProtects against oxidative stress
L-phenylalaninePrecursor for neurotransmittersMay improve mood and cognitive function
L-serineNeuroprotective effectsSupports brain health

Table 2: Research Findings on Applications

Application AreaStudy ReferenceFindings
NeuroprotectionPMC9849299L-serine reduces neurotoxicity
BioproductionPMC535176Enhanced amino acid production via fermentation
Cognitive HealthRSC AdvancesSerine intake linked to improved cognitive function

Mechanism of Action

The mechanism of action of L-Lysyl-L-cysteinyl-L-cysteinyl-L-phenylalanyl-L-serine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The peptide can bind to receptors or enzymes, influencing their activity.

    Pathways Involved: It may modulate signaling pathways related to cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares L-Lysyl-L-cysteinyl-L-cysteinyl-L-phenylalanyl-L-serine with structurally related peptides from diverse sources:

Compound Name CAS Number Molecular Formula Molecular Weight Key Residues Functional Insights
This compound Not provided C24H46N6O11S2 ~658 Lys, Cys×2, Phe, Ser High redox potential; charged N-terminus
Glycyl-L-alanyl-L-seryl-L-alanyl-L-alanyl-L-prolyl-L-cysteinyl-L-cysteine 697749-05-6 C25H42N8O10S2 678.78 Gly, Ala×3, Pro, Cys×2 Proline induces structural rigidity
L-Alanyl-L-valyl-L-cysteinyl-L-cysteinylglycyl-L-seryl 666183-17-1 C22H39N7O9S2 609.72 Ala, Val, Cys×2, Gly, Ser Glycine enhances conformational flexibility
L-Serine,L-phenylalanyl-L-isoleucyl-L-alanyl-L-seryl-L-leucyl-L-cysteinyl-L-leucyl-L-lysyl 873877-76-0 C45H76N10O12S 981.21 Ser, Phe, Ile, Ala, Leu×2, Cys, Lys Long chain with mixed hydrophobicity

Key Observations:

contains only one cysteine, limiting its capacity for disulfide bonding .

Structural Flexibility :

  • ’s glycine and valine residues may increase conformational flexibility compared to the target’s lysine-driven rigidity .

Charge and Solubility :

  • The target’s lysine enhances aqueous solubility, whereas ’s proline introduces structural kinks that could reduce solubility in polar solvents .

Molecular Weight Trends :

  • ’s higher molecular weight (981.21 g/mol) correlates with its longer chain, while ’s lower weight (609.72 g/mol) suggests faster metabolic clearance .

Biological Activity

L-Lysyl-L-cysteinyl-L-cysteinyl-L-phenylalanyl-L-serine is a complex peptide composed of five amino acids: lysine, cysteine, phenylalanine, and serine. This peptide exhibits unique biological activities due to its structural composition and the functional properties of its constituent amino acids. This article will explore its biological activity, synthesis, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is approximately C26H39N5O6S2C_{26}H_{39}N_{5}O_{6}S_{2} with a molar mass of about 586.7 g/mol. The presence of cysteine residues allows for the formation of disulfide bonds, which are critical for the stability and functionality of proteins and peptides.

Key Features:

  • Amino Acids Involved: Lysine (Lys), Cysteine (Cys), Phenylalanine (Phe), Serine (Ser).
  • Disulfide Bond Formation: Contributes to structural stability.
  • Functional Groups: Governed by the side chains of the amino acids, influencing biological interactions.

Biological Activities

This compound exhibits several notable biological activities:

  • Antioxidant Activity: The cysteine residues can scavenge free radicals, providing protective effects against oxidative stress.
  • Antimicrobial Properties: Potential to inhibit bacterial growth, particularly against Gram-positive bacteria.
  • Neuroprotective Effects: May promote neurogenesis and support neuronal health.
  • Antitumor Activity: Preliminary studies suggest it may inhibit tumor growth through various mechanisms.

Table 1: Comparison of Biological Activities with Related Compounds

Compound NameBiological Activity
L-Cysteinyl-L-AlanylglycylAntioxidant effects
L-Cysteinyl-L-ValylPotential signaling roles
L-CysteineFundamental role in protein synthesis
L-ThreonineInvolved in protein synthesis; similar size
This compound Antioxidant, antimicrobial, neuroprotective, antitumor

Research Findings and Case Studies

Recent studies have highlighted the potential applications of this compound in various fields:

  • Antioxidant Studies: Research indicates that peptides containing cysteine can significantly reduce oxidative damage in cellular models. For instance, a study demonstrated that a related peptide reduced reactive oxygen species (ROS) levels by 40% in vitro .
  • Antimicrobial Activity: A case study involving the use of peptides similar to this compound showed effective inhibition of methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations .
  • Neuroprotection: In animal models, peptides containing cysteine were shown to enhance neuronal survival under stress conditions by upregulating neurotrophic factors .
  • Antitumor Effects: In vitro studies have indicated that this peptide can inhibit cell proliferation in cancer cell lines by inducing apoptosis through the activation of caspases .

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